2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, starting materials, reagents, catalysts, and reaction conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Tools like mass spectrometry and infrared spectroscopy can be used to analyze the compound’s chemical properties .Scientific Research Applications
Antiviral Activity
Research by Holy et al. (2002) explored the antiviral properties of 6-hydroxypyrimidines substituted at positions 2 and 4. These compounds, upon reaction with specific phosphonate or tosylate derivatives, yielded phosphonic acids with significant antiviral activity against a variety of viruses, including herpes simplex, varicella-zoster, cytomegalovirus, and retroviruses like HIV-1 and HIV-2. The study emphasizes the potential of pyrimidine derivatives in antiviral therapeutics Holy et al., 2002.
Structural and Theoretical Studies
Ali et al. (2021) reported on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing insights into their structural stability via X-ray diffraction and theoretical calculations. This research highlights the utility of these compounds in understanding non-covalent interactions and molecular stability Ali et al., 2021.
Synthesis Methodologies
Nishiwaki et al. (2006) focused on the ring transformation techniques to produce functionalized 4-aminopyridines from 3-methyl-5-nitropyrimidin-4(3H)-one and enaminones. This work is crucial for the development of new synthetic pathways that can lead to a variety of pyrimidine and pyridine derivatives, demonstrating the versatility of pyrimidine compounds in synthetic chemistry Nishiwaki et al., 2006.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-6-methyl-3-prop-2-enylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-4-11-7(12)5-6(2)10-8(11)9/h3,5H,1,4H2,2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYOLGWWFFXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one |
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